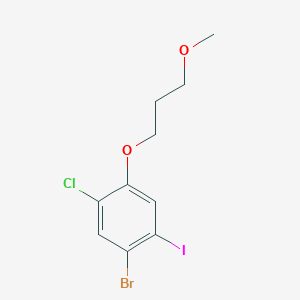![molecular formula C26H18F6N2O3 B13981361 4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) is a complex organic compound with the molecular formula C20H14F6N2O2. It is known for its unique structure, which includes two trifluoromethyl groups and two phenoxy groups connected by an oxygen bridge. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method starts with the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a phenol derivative under basic conditions to form an intermediate. This intermediate is then reduced to form the desired tetraamine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
Applications De Recherche Scientifique
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in nucleophilic aromatic substitution reactions, while the phenoxy groups provide stability and facilitate interactions with other molecules . These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-methyl)aniline .
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-chloro)aniline .
Uniqueness
What sets 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) apart is the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds .
Propriétés
Formule moléculaire |
C26H18F6N2O3 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O3/c27-25(28,29)21-13-15(33)1-11-23(21)36-19-7-3-17(4-8-19)35-18-5-9-20(10-6-18)37-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
Clé InChI |
NIZHCIQUBTXIGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)







